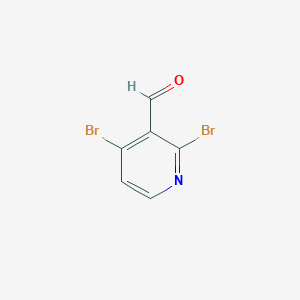
2,4-Dibromonicotinaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The first paper describes a regioselective 2,4-dibromohydration of conjugated enynes to synthesize 2-(2,4-dibromobut-2-enoyl)benzoate . This process involves the use of tetra-n-butylammonium bromide and water, indicating that halogenated compounds can be synthesized through the addition of bromine across a multiple bond in the presence of a suitable catalyst and nucleophile. Although this paper does not directly discuss 2,4-Dibromonicotinaldehyde, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 2,4-Dibromonicotinaldehyde would consist of a pyridine ring with an aldehyde group at one position and bromine atoms at the 2 and 4 positions. The presence of these bromine atoms would likely influence the electronic properties of the molecule, such as electron density and reactivity. The papers provided do not offer a direct analysis of this molecule's structure, but the synthesis of related brominated compounds suggests that the bromine atoms play a significant role in the reactivity of these molecules .
Chemical Reactions Analysis
The papers do not provide specific reactions for 2,4-Dibromonicotinaldehyde. However, the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate suggests that brominated compounds can participate in further chemical transformations, such as the formation of phthalazin-1(2H)-one and the natural product Shihunine . This implies that 2,4-Dibromonicotinaldehyde could also undergo various chemical reactions, potentially serving as a synthon in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Dibromonicotinaldehyde are not discussed in the provided papers. However, based on the general properties of brominated aromatic compounds, it can be inferred that the molecule would be relatively dense due to the presence of bromine atoms and might exhibit distinct spectroscopic features that could be used for its identification and analysis. The reactivity of the aldehyde group would also be an important chemical property, as it could undergo nucleophilic addition reactions .
Applications De Recherche Scientifique
Molecular Biology and Gene Expression
2,4-Dichlorophenoxyacetic acid (2,4-D) studies reveal its significant impact on gene expression and its potential role in molecular biology research. Researchers have elucidated its action mode at the molecular level, shedding light on physiological responses, auxin receptors, auxin transport carriers, and transcription factors' response to auxin under herbicide treatment. These insights are crucial for understanding 2,4-D's molecular action and its implications in various biological processes (Song, 2014).
Environmental Impact and Phytoremediation
2,4-D's environmental presence necessitates studies focused on reducing its concentrations in soil and groundwater due to its persistence and potential migration. Phytoremediation, especially with the help of bacterial endophytes, has been explored as a method to enhance the removal of 2,4-D from contaminated substrates. Such studies are fundamental in understanding the environmental impact of 2,4-D and developing strategies for mitigating its presence in the ecosystem (Germaine et al., 2006).
Wastewater Treatment
The need for effective wastewater treatment solutions has led to the investigation of horseradish peroxidase-immobilized catalytic beads for the removal of 2,4-Dichlorophenol, a highly toxic pollutant, from wastewater. Such studies are pivotal in addressing the challenges posed by industrial pollutants and developing sustainable and efficient wastewater treatment technologies (Wang et al., 2015).
Synthesis and Chemical Applications
Research on 2,4-Dibromonicotinaldehyde extends into its synthesis and applications in chemical reactions. For instance, the regioselective 2,4-dibromohydration of conjugated enynes for synthesizing 2-(2,4-Dibromobut-2-enoyl)benzoate showcases its role in chemical synthesis and its potential utility in creating valuable compounds like phthalazin-1(2H)-one and natural products such as Shihunine (Yuan et al., 2018).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
2,4-dibromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLALYLVGBOCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649912 | |
| Record name | 2,4-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromonicotinaldehyde | |
CAS RN |
128071-91-0 | |
| Record name | 2,4-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128071-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)




![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
